molecular formula C10H4N6O B1683985 Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one CAS No. 329710-24-9

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

Cat. No.: B1683985
CAS No.: 329710-24-9
M. Wt: 224.18 g/mol
InChI Key: SSNMLKNJEUSPDY-UHFFFAOYSA-N
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Description

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a complex heterocyclic compound that features a fused ring system incorporating indene, tetrazole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one typically involves the construction of the triazine and tetrazole rings followed by their fusion with the indene moiety. One common method involves the reaction of indene derivatives with azide and nitrile compounds under specific conditions to form the tetrazole ring, which is then cyclized with triazine precursors .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

IUPAC Name

10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMLKNJEUSPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 2
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 3
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 4
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 5
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 6
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

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